D-Ribose was first identified in yeast RNA and has since been synthesized through various biochemical pathways, primarily the pentose phosphate pathway. The deuterated variant, D-[5,5'-2H2]Ribose, is synthesized for specific applications in research where isotopic labeling is beneficial for tracing metabolic processes or enhancing NMR spectroscopy results. Its classification falls under the broader category of ribonucleosides, which are crucial for RNA synthesis and function.
The synthesis of D-[5,5'-2H2]Ribose can be achieved through several methods, including:
The most common method involves using D-glucose as a starting material, which undergoes enzymatic conversion through the pentose phosphate pathway. This method is efficient and allows for high yields of D-[5,5'-2H2]Ribose with minimal byproducts.
D-[5,5'-2H2]Ribose has a molecular formula of with a molecular weight of approximately 150.13 g/mol. The structural representation includes:
The stereochemistry at each carbon atom is crucial for its biological function, particularly in nucleic acid synthesis.
D-[5,5'-2H2]Ribose participates in various chemical reactions typical of ribonucleosides:
These reactions are often monitored using techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy to confirm product formation and purity.
The mechanism of action for D-[5,5'-2H2]Ribose primarily involves its role as a substrate in nucleotide synthesis. When incorporated into RNA:
The presence of deuterium modifies the kinetic isotope effects observed in enzymatic reactions, allowing researchers to study reaction mechanisms more thoroughly.
D-[5,5'-2H2]Ribose exhibits several notable physical and chemical properties:
Analytical techniques such as mass spectrometry (MS) and NMR spectroscopy are employed to characterize these properties accurately.
D-[5,5'-2H2]Ribose has several applications in scientific research:
The unique properties conferred by deuteration make D-[5,5'-2H2]Ribose an invaluable tool in biochemical research.
D-Ribose is a naturally occurring aldopentose monosaccharide fundamental to biological systems as the sugar backbone of RNA nucleotides and energy carriers like ATP. Its molecular formula is C₅H₁₀O₅ with a molar mass of 150.13 g/mol [9] [10]. The molecule exists predominantly as a mixture of cyclic furanose (∼31%) and pyranose (∼76%) forms in aqueous solution, with minimal representation (0.1%) of the linear aldehyde form [3]. The biologically relevant form in nucleosides is β-D-ribofuranose, characterized by a five-membered ring structure with hydroxyl groups at the 2', 3', and 4' positions and a hydroxymethyl group at 5' [3]. The stereochemistry at each chiral center follows the D-configuration, defined by the C4' stereochemistry matching D-glyceraldehyde [3].
The deuterated derivative, D-[5,5'-²H₂]Ribose (CAS 478506-32-0), maintains this fundamental structure but incorporates two deuterium atoms (²H) at the 5' position, replacing the two hydrogen atoms of the hydroxymethyl group (-CH₂OH → -CD₂OH) [1] . This modification yields a molecular formula of C₅H₈D₂O₅ and a molecular weight of 152.14-152.15 g/mol [1] [6]. The IUPAC name, (3R,4R,5R)-6,6-dideuteriooxane-2,3,4,5-tetrol, explicitly defines the stereocenters and the site of deuteration within the pyranose ring nomenclature [6]. The core stereochemistry and reactive hydroxyl groups remain identical to non-deuterated D-ribose, ensuring biological compatibility while introducing the isotopic label .
Table 1: Fundamental Molecular Properties of D-Ribose and D-[5,5'-²H₂]Ribose
Property | D-Ribose | D-[5,5'-²H₂]Ribose |
---|---|---|
CAS Registry Number | 50-69-1 [9] [10] | 478506-32-0 [1] |
Molecular Formula | C₅H₁₀O₅ | C₅H₈D₂O₅ |
Molecular Weight (g/mol) | 150.13 | 152.14 - 152.15 [1] |
IUPAC Name | (2R,3R,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | (3R,4R,5R)-6,6-dideuteriooxane-2,3,4,5-tetrol [6] |
Linear Form Representation | H-(C=O)-(CHOH)₄-H | H-(C=O)-(CHOH)₃-CHD₂OH |
Primary Biological Form | β-D-ribofuranose | β-D-ribofuranose-5,5-d₂ |
The introduction of deuterium atoms specifically at the C5' position (the hydroxymethyl group) in D-[5,5'-²H₂]ribose is a strategic choice with profound implications for molecular behavior and analytical detection. Deuterium (²H) is a stable, non-radioactive isotope of hydrogen possessing twice the atomic mass. The C-²H bond is shorter (∼1.2 pm) and stronger (∼1-9 kcal/mol) than the C-H bond due to differences in zero-point vibrational energies . This bond strength confers enhanced metabolic stability to the C5'-D bonds compared to C5'-H bonds, reducing the rate of enzymatic cleavage and making the compound particularly valuable for tracing metabolic pathways involving ribose incorporation into nucleotides and nucleic acids [8].
Synthesis of this specifically labeled derivative employs two primary routes:
The presence of deuterium at C5' significantly impacts spectroscopic properties, especially Nuclear Magnetic Resonance (NMR). The ²H atoms are directly detectable in ²H-NMR spectra, providing a distinct signal absent in non-deuterated ribose. Furthermore, they influence the ¹H-NMR and ¹³C-NMR spectra of neighboring protons and carbons (C4', C5'). Crucially, the kinetic isotope effect (KIE) arising from the C-D bonds can subtly alter reaction rates when the C5' group participates in enzymatic transformations, such as phosphorylation by kinases or glycosidic bond formation, making it a powerful tool for probing reaction mechanisms [8].
Table 2: Impact of 5,5'-²H₂ Labeling on Properties and Research Utility
Aspect | Implication of 5,5'-²H₂ Labeling |
---|---|
Bond Strength | ↑ Strength of C5'-D bonds vs. C5'-H bonds (∼1-9 kcal/mol stronger) |
Metabolic Stability | ↓ Rate of enzymatic cleavage at C5', prolonging tracer lifetime [8] |
NMR Spectroscopy | Direct detection via ²H-NMR; Splitting changes in ¹H/¹³C-NMR for C4'/C5'; Enhanced relaxation studies |
Mass Spectrometry (MS) | Characteristic +2 Da mass shift in molecular ion/fragments containing C5' |
Kinetic Isotope Effect | Altered reaction rates for processes involving C5'-H/D bond breaking (e.g., enzymatic oxidation, radical reactions) [8] |
Vibrational Spectroscopy | Detectable shifts in C-D stretching modes (∼2000-2200 cm⁻¹) vs. C-H stretches |
While D-[5,5'-²H₂]Ribose is structurally designed to mimic its non-deuterated counterpart closely, key physicochemical and biochemical differences arise from isotopic substitution:
Table 3: Comparative Properties of D-Ribose and D-[5,5'-²H₂]Ribose
Property | D-Ribose | D-[5,5'-²H₂]Ribose | Significance of Difference |
---|---|---|---|
Molecular Weight | 150.13 g/mol | 152.14 - 152.15 g/mol [1] | Detectable by mass spectrometry; Minor chromatographic shifts |
C5' Bond Type | C-H bonds | C-D bonds | ↑ Bond strength; ↓ Vibrational frequency; KIE in bond cleavage |
Primary Applications | Substrate in biosynthesis; Energy metabolism [9] | Metabolic tracer; NMR/MS probe; Mechanistic studies [8] | Deuterated form enables non-perturbing tracking and spectroscopic analysis |
Physical State | White solid [9] | White/Off-white solid [1] [4] | Identical macroscopic appearance |
Ring Conformation | ~76% Pyranose, ~24% Furanose [3] | Similar distribution | Isotope effect negligible on ring equilibrium |
Biological Activity (as substrate) | Native activity in pathways | Equivalent activity (KIE may slow specific C5' reactions) | Functional equivalence allows tracer use without pathway disruption |
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